Iodomethane-13C

Vue d'ensemble

Description

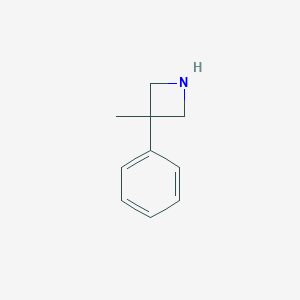

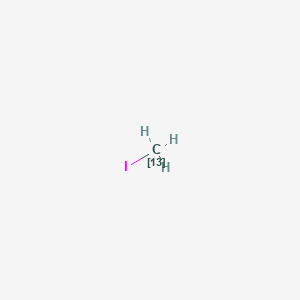

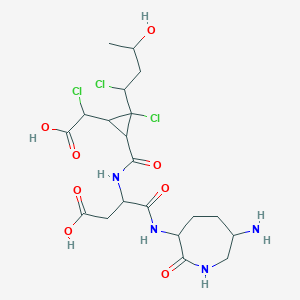

Iodomethane-13C, also known as 13C Labeled iodomethane or Methyl-13C iodide, is a variant of iodomethane where the carbon atom is the isotope Carbon-13 . It has a molecular weight of 142.93 . It is used in the characterization of reactive intermediates in the Heck reaction . It is also incorporated into unnatural amino acids that are then used in the analysis of large proteins by NMR spectroscopy .

Molecular Structure Analysis

The linear formula of Iodomethane-13C is 13CH3I . The InChI string is 1S/CH3I/c1-2/h1H3/i1+1 .Chemical Reactions Analysis

Iodomethane-13C is used in the characterization of reactive intermediates in the Heck reaction . The Heck reaction is a palladium-catalyzed carbon-carbon cross-coupling reaction .Physical And Chemical Properties Analysis

Iodomethane-13C is a liquid with a vapor density of 4.89 (vs air) and a vapor pressure of 6.35 psi at 20 °C . It has a refractive index n20/D of 1.5293 (lit.), a boiling point of 42 °C (lit.), and a melting point of -66.5 °C (lit.) . The density is 2.290 g/mL at 25 °C .Applications De Recherche Scientifique

Stable Isotope Labeling

Researchers employ Iodomethane-13C for stable isotope labeling, a technique crucial for tracing the metabolic pathways of various substances within biological systems . The incorporation of the 13C label into metabolites enables the detailed analysis of metabolic fluxes, providing insights into cellular processes and disease mechanisms.

Environmental Tracing

In environmental science, Iodomethane-13C can be used as a tracer to study atmospheric chemistry and oceanic processes . Its distinct isotopic signature allows scientists to track the distribution and transformation of methyl iodide in the environment, aiding in the understanding of its role in ozone layer depletion and climate change.

Material Science

The application of Iodomethane-13C in material science includes the development of novel materials and the study of their properties . It can be used to introduce 13C labels into polymers and nanomaterials, facilitating the investigation of their structure-function relationships through NMR and other spectroscopic methods.

Drug Development

In pharmaceutical research, Iodomethane-13C is utilized for the synthesis of 13C-labeled drugs . This aids in the pharmacokinetic and pharmacodynamic studies of new medications, allowing researchers to observe the drug’s distribution, breakdown, and excretion in the body with high precision.

Protein Expression Studies

Iodomethane-13C: is suitable for use in protein expression techniques . By incorporating 13C into amino acids, scientists can study protein folding, conformational changes, and interactions with other biomolecules, which is fundamental in understanding protein function and in the design of bioactive molecules.

Safety and Hazards

Iodomethane-13C is considered hazardous. It has the following hazard statements: H301 + H331 - H312 - H315 - H335 - H351 . These codes indicate that it is toxic if swallowed or inhaled, harmful in contact with skin, causes skin and eye irritation, may cause respiratory irritation, and is suspected of causing cancer .

Relevant Papers One relevant paper titled “Relativistic effect of iodine in 13C NMR chemical shifts of iodomethanes from quantum chemical calculations within the framework of the full four-component relativistic Dirac—Coulomb scheme” discusses the calculation of 13C NMR shielding constants (chemical shifts) of iodomethanes . The paper emphasizes the importance of performing calculations of 13C NMR chemical shifts of organoiodine compounds at the relativistic level .

Mécanisme D'action

Target of Action

Iodomethane-13C, also known as Methyl-13C iodide, is primarily used in protein expression studies . It is a labeled compound where the carbon atom is replaced by Carbon-13, a stable isotope of carbon . The primary targets of Iodomethane-13C are proteins, where it is used to introduce the 13C label .

Biochemical Pathways

It is used in protein expression studies , suggesting that it may be involved in protein synthesis pathways. In general, isotopically labeled compounds like Iodomethane-13C are used in metabolic flux analysis to investigate the flow of carbon through metabolic networks .

Action Environment

The action of Iodomethane-13C can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as suggested by its storage temperature of 2-8°C . Furthermore, the presence of a copper stabilizer in the compound suggests that it may be sensitive to oxidation .

Propriétés

IUPAC Name |

iodo(113C)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3I/c1-2/h1H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQOMBQAUSQDDS-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.932 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iodomethane-13C | |

CAS RN |

4227-95-6 | |

| Record name | Iodomethane-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Iodomethane-13C in the synthesis of Creatinine-13C2 and Caffeine-1,7-13CH3?

A1: Iodomethane-13C acts as a labeled methylating agent in the synthesis of both Creatinine-13C2 [] and Caffeine-1,7-13CH3 []. This means it introduces a 13C-labeled methyl group (-13CH3) into the target molecule. In the case of Creatinine-13C2, it reacts with N-tosylated Sarcosine, replacing the tosyl group with a 13CH3 group. For Caffeine-1,7-13CH3, it directly methylates the nitrogen atoms at positions 1 and 7 of 3-methylxanthine. This isotopic labeling is crucial for creating compounds suitable for various analytical and metabolic studies.

Q2: The provided research highlights the synthesis of Creatinine-13C2 and Caffeine-1,7-13CH3. Are there significant differences in how Iodomethane-13C interacts in these two synthesis pathways?

A2: Yes, there are differences in how Iodomethane-13C interacts in the two synthesis pathways:

- Creatinine-13C2 Synthesis []: Iodomethane-13C reacts with N-tosylated Sarcosine in a substitution reaction. The tosyl group, being a good leaving group, is displaced by the methyl group from Iodomethane-13C.

- Caffeine-1,7-13CH3 Synthesis []: Iodomethane-13C reacts directly with 3-methylxanthine. The nitrogen atoms at positions 1 and 7 in 3-methylxanthine act as nucleophiles, attacking the methyl group of Iodomethane-13C and displacing the iodide ion.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

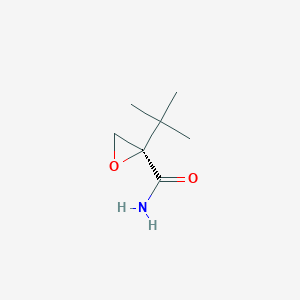

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B121694.png)